molecular formula C11H5Cl2FN4 B12102124 2,6-dichloro-9-(3-fluorophenyl)-9H-purine

2,6-dichloro-9-(3-fluorophenyl)-9H-purine

Cat. No.: B12102124
M. Wt: 283.09 g/mol
InChI Key: GRIMHSVOCZYGST-UHFFFAOYSA-N
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Description

2,6-Dichloro-9-(3-fluorophenyl)-9H-purine (CAS 1446513-80-9) is a versatile 2,6,9-trisubstituted purine derivative that serves as a critical synthetic intermediate in medicinal chemistry, particularly in the discovery and development of novel kinase inhibitors. This compound is expertly designed with multiple reactive sites, allowing researchers to efficiently introduce diverse substituents at the 2- and 6- positions, enabling the rapid exploration of structure-activity relationships (SAR) . The 9-(3-fluorophenyl) group provides a characteristic aromatic hydrophobic moiety that can be essential for optimal binding within the ATP-binding pocket of various protein kinases . The trisubstituted purine scaffold is a privileged structure in drug design, known for its ability to interact with a wide range of biological targets. Researchers utilize this core structure to develop potent inhibitors targeting oncogenic kinases such as Bcr-Abl (including the T315I mutant responsible for drug resistance in chronic myeloid leukemia) , cyclin-dependent kinases (CDKs) , and receptor tyrosine kinases like FLT3 and PDGFRα, which are implicated in acute myeloid leukemia and other proliferative diseases . The presence of the fluorine atom on the phenyl ring at the 9-position can influence the compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable feature for optimizing the pharmacokinetic profile of lead candidates . Supplied as a solid, this chemical is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H5Cl2FN4

Molecular Weight

283.09 g/mol

IUPAC Name

2,6-dichloro-9-(3-fluorophenyl)purine

InChI

InChI=1S/C11H5Cl2FN4/c12-9-8-10(17-11(13)16-9)18(5-15-8)7-3-1-2-6(14)4-7/h1-5H

InChI Key

GRIMHSVOCZYGST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=NC3=C2N=C(N=C3Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,6 Dichloro 9 3 Fluorophenyl 9h Purine and Analogues

Established Synthetic Routes for the Purine (B94841) Core Structure

The foundational purine structure is a heterocyclic aromatic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. utah.edu Its synthesis can be achieved through various established routes, primarily involving the sequential construction of these two rings or the modification of a pre-existing purine nucleus.

The de novo synthesis of purines involves the step-by-step assembly of the purine ring system from simpler acyclic precursors. nih.gov A classic and versatile method is the Traube purine synthesis. This approach typically involves the condensation of a substituted pyrimidine with a reagent that provides the remaining atoms for the imidazole ring, followed by cyclization.

The general strategy involves:

Formation of a 4,5-diaminopyrimidine: This key intermediate serves as the foundation for the purine ring.

Introduction of the C8 carbon: A one-carbon unit is introduced by reacting the diaminopyrimidine with a reagent like formic acid, a triethyl orthoformate, or a similar C1 source. researchgate.net

Cyclization: The final ring-closure step, often acid-catalyzed, forms the imidazole portion of the purine, yielding the bicyclic purine core. researchgate.net

A modern adaptation of this principle uses Vilsmeier-type reagents in a one-pot synthesis from 5-amino-4-chloropyrimidines to create highly functionalized purines. nih.govresearchgate.net This highlights the evolution of ring-closure strategies towards more efficient and scalable methods.

Once the purine core is formed, its functionality can be altered through various substitution reactions. For halogenated purines like 2,6-dichloropurine (B15474), nucleophilic aromatic substitution (SNAr) is the most common method for introducing new substituents. nih.gov

The reactivity of the chlorine atoms on the purine ring is position-dependent. The chlorine at the C6 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This differential reactivity allows for selective, stepwise substitution. For instance, a nucleophile will preferentially displace the C6-chloro group, and a subsequent reaction under harsher conditions (e.g., higher temperatures or microwave irradiation) is required to substitute the C2-chloro group. nih.gov This selective approach is fundamental to creating diverse 2,6,9-trisubstituted purine libraries. nih.govnih.gov

Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools for modifying the purine nucleus, particularly for forming C-C or C-N bonds at various positions on the ring. nih.govresearchgate.net

Direct Synthesis of 2,6-Dichloro-9-(3-fluorophenyl)-9H-purine

The direct synthesis of the target compound involves forming the 2,6-dichloropurine core and introducing the 3-fluorophenyl group at the N9 position. This can be accomplished through one-pot procedures or by stepwise N-arylation.

One-pot syntheses offer an efficient route to 9-aryl-9H-purines by combining multiple reaction steps into a single procedure, avoiding the isolation of intermediates. A reported one-pot method allows for the synthesis of 6-chloro- or 2-amino-6-chloropurines with various aryl substituents at the N9 position. researchgate.net These reactions are often fast and high-yielding. researchgate.net For example, 9-aryl-substituted chloropurines can be prepared from 5-amino-4-chloropyrimidines using a method adapted from the Traube synthesis that employs Vilsmeier-type reagents. nih.govresearchgate.net Another approach involves a copper-catalyzed C-N cross-coupling reaction between a purine and a diaryliodonium salt, which can produce 9-arylpurines in excellent yields with short reaction times. researchgate.net

The introduction of the 3-fluorophenyl group at the N9 position of 2,6-dichloropurine is a crucial step. This is typically achieved via an N-alkylation or N-arylation reaction. A significant challenge in purine alkylation is achieving regioselectivity, as reactions can often yield a mixture of N9 and N7 isomers. ub.edumdpi.com

To favor the desired N9 isomer, several strategies are employed:

Base and Solvent Optimization: The choice of base and solvent can significantly influence the N9/N7 ratio. Tetrabutylammonium hydroxide has been shown to provide good results. ub.edu

Microwave Irradiation: The use of microwave irradiation can improve yields, reduce reaction times, and enhance regioselectivity towards the N9 product compared to classical heating. ub.edu

Steric Hindrance: Introducing a bulky group at the C6 position can sterically hinder the N7 position, thus favoring alkylation at N9. nih.govbyu.edu For instance, 6-(heteroaryl)purines have been designed to have a coplanar conformation that shields the N7 position from the alkylating agent. nih.gov

A typical procedure involves reacting 2,6-dichloropurine with the corresponding fluoroaniline derivative in the presence of a base in a suitable solvent like dimethylformamide (DMF). mdpi.comnih.gov

Synthesis of Key Intermediates and Closely Related 2,6,9-Trisubstituted Purine Derivatives

The synthesis of this compound relies on the availability of the key intermediate, 2,6-dichloropurine. This precursor is commonly prepared by the chlorination of xanthine (2,6-dihydroxypurine) using reagents like phosphorus oxychloride, often in the presence of a weak nucleophilic organic base. chemicalbook.comresearchgate.net Another route involves the diazotization of 2-amino-6-chloropurine followed by chlorination. google.com

Starting from 2,6-dichloropurine, a wide array of 2,6,9-trisubstituted purine derivatives can be synthesized. A common synthetic pathway involves a three-step sequence: nih.gov

N9-Alkylation: Alkylation of 2,6-dichloropurine with an appropriate halide (e.g., 1-bromo-3-fluorobenzene, though an aniline derivative is more common for arylation) under basic conditions yields the N9-substituted intermediate. nih.gov This step often produces a mixture of N9 and N7 regioisomers, which may require separation. nih.govmdpi.com

Selective C6-Substitution: The more reactive C6-chloro group is displaced by a nucleophile (e.g., an amine or an alcohol).

C2-Substitution: The less reactive C2-chloro group is subsequently displaced, often requiring more forcing conditions like microwave heating, to yield the final 2,6,9-trisubstituted purine. nih.gov

This modular approach allows for the creation of extensive libraries of purine derivatives for various research applications. nih.gov An example is the synthesis of 2,9-disubstituted-6-morpholino purine derivatives, where a 9-(3-fluorophenyl)-6-morpholino-9H-purine moiety was successfully synthesized as part of a larger molecule. nih.gov

Table of Synthetic Reactions for Purine Derivatives

Reaction TypeStarting MaterialKey ReagentsProduct TypeReference
Ring Closure (Traube)4,5-DiaminopyrimidineTriethyl orthoformate, Acid catalystPurine Core researchgate.net
ChlorinationXanthinePhosphorus oxychloride (POCl₃), Organic Base2,6-Dichloropurine researchgate.net
N9-Alkylation2,6-DichloropurineAlkyl/Aryl Halide, Base (e.g., K₂CO₃), DMF9-Substituted-2,6-Dichloropurine mdpi.comnih.gov
Nucleophilic Aromatic Substitution (SNAr) at C69-Substituted-2,6-DichloropurineAmine (e.g., Benzylamine)6-Amino-2-chloro-9-substituted-purine nih.gov
Nucleophilic Aromatic Substitution (SNAr) at C26-Amino-2-chloro-9-substituted-purineAmine, DIPEA, Microwave Irradiation2,6-Diamino-9-substituted-purine nih.gov
One-Pot Arylation5-Amino-4,6-dichloropyrimidineAromatic Amine, Vilsmeier-type reagent9-Aryl-6-chloropurine nih.govamazonaws.com

Preparation of 2,6-Dichloropurine Precursors

2,6-Dichloropurine is a crucial building block for a wide array of purine derivatives. Its synthesis can be achieved through several distinct chemical pathways, primarily involving either the chlorination of a pre-existing purine ring system or the construction of the purine ring from pyrimidine precursors.

One of the most common methods involves the direct chlorination of xanthine (2,6-dihydroxypurine). This transformation is typically accomplished using potent chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine or a weak nucleophilic organic base such as an amidine or guanidine base. chemicalbook.comguidechem.comresearchgate.net The reaction generally requires high temperatures to proceed efficiently. guidechem.com

Another industrially significant route starts from 2-amino-6-chloropurine. google.com This method utilizes a diazotization reaction followed by chlorination. The process involves treating 2-amino-6-chloropurine with a diazotizing agent, such as sodium nitrite (NaNO₂), in the presence of a chlorine source like hydrochloric acid. chemicalbook.comgoogle.com This approach is favored for its use of readily available starting materials. google.com

Furthermore, the purine ring can be constructed from substituted pyrimidine derivatives. For instance, 4,5-diamino-2,6-dichloropyrimidine can be reacted with triethyl orthoformate, catalyzed by an acid like methanesulfonic acid, to form the imidazole ring portion of the purine, yielding 2,6-dichloropurine. researchgate.net

Starting MaterialReagents and ConditionsProductKey AdvantagesReference
XanthinePhosphorus oxychloride (POCl₃), Pyridine, 180°C2,6-DichloropurineDirect conversion of a common purine derivative. guidechem.com
XanthinePhosphorus oxychloride (POCl₃), Weak nucleophilic organic base2,6-DichloropurineIndustrially viable process. researchgate.net
2-Amino-6-chloropurineSodium nitrite (NaNO₂), Hydrochloric acid (HCl), 0-20°C2,6-DichloropurineUtilizes inexpensive and readily available starting materials. google.com
4,5-Diamino-2,6-dichloropyrimidineTriethyl orthoformate, Methanesulfonic acid, 90°C2,6-DichloropurineBuilds the purine core from a pyrimidine precursor. researchgate.net

Selective Functionalization at the C-2 and C-6 Halogen Positions

The two chlorine atoms at the C-2 and C-6 positions of the 2,6-dichloropurine scaffold exhibit different reactivities, which allows for selective functionalization. The chlorine atom at the C-6 position is significantly more susceptible to nucleophilic aromatic substitution than the one at the C-2 position. This differential reactivity is the cornerstone for the regioselective synthesis of a vast number of disubstituted purine analogues.

Nucleophiles such as amines, alkoxides, and thiols will preferentially displace the C-6 chlorine. For example, the reaction of 2,6-dichloropurine with morpholine leads to the selective formation of 2-chloro-6-morpholinopurine. nih.gov Similarly, stepwise reactions with various aliphatic amines can be employed to introduce different substituents at the C-6 and subsequently at the C-2 position. researchgate.net

While the C-6 position is more reactive, functionalization at the C-2 position can be achieved. This typically requires harsher reaction conditions or occurs after the C-6 position has been modified. The synthesis of 2,9-disubstituted-6-morpholino purine derivatives exemplifies this strategy, where the C-6 chlorine is first replaced by morpholine, followed by a subsequent reaction, such as a Suzuki or Stille coupling, at the C-2 position. nih.gov The choice of catalyst and reaction conditions is critical for achieving high selectivity in these transformations. For instance, palladium-catalyzed cross-coupling reactions are frequently used to form carbon-carbon or carbon-nitrogen bonds at these positions.

Reagent/Reaction TypePosition of FunctionalizationResulting StructureNotesReference
Secondary Amines (e.g., Morpholine)C-6 (preferentially)2-Chloro-6-aminopurine derivativeThe C-6 position is more electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.net
Alcohols/AlkoxidesC-62-Chloro-6-alkoxypurine derivativeUsed for the synthesis of 6-alkoxy purines. jchps.com
HydrazineC-62-Chloro-6-hydrazinylpurine derivativeCreates a reactive handle for further derivatization. jchps.com
Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille)C-2 or C-62- or 6-Aryl/Alkyl purine derivativeVersatile method for C-C bond formation, selectivity can be controlled. nih.gov

Diversification through N9-Alkylation and N9-Arylation Reactions

The final step in the synthesis of the target compound and its analogues is the introduction of a substituent at the N9 position of the purine ring. This N9-alkylation or N9-arylation is a critical diversification point. However, a common challenge in the alkylation of purines is the potential for reaction at the N7 position, leading to a mixture of N7 and N9 regioisomers. ub.edunih.gov

To achieve regiospecific N9 substitution, several strategies have been developed. The choice of base, solvent, and reaction conditions can significantly influence the N9/N7 ratio. Microwave-assisted organic synthesis has been shown to improve both yields and regioselectivity in favor of the N9 isomer. ub.edu

For the synthesis of this compound, an N9-arylation reaction is required. This is often accomplished through methods like the Buchwald-Hartwig amination or Ullmann condensation, coupling 2,6-dichloropurine with a suitable 3-fluoro-substituted phenyl boronic acid or halide.

Another effective strategy to ensure N9 selectivity involves using a C-6 substituted purine as the substrate. The presence of a bulky substituent at the C-6 position can sterically hinder the N7 position, thereby directing the incoming alkylating or arylating agent exclusively to the N9 position. researchgate.netnih.gov This approach is particularly useful for synthesizing complex, regioisomerically pure 9-alkylpurines. nih.gov

Reaction TypeReagents & ConditionsSelectivityKey FeaturesReference
N-AlkylationAlkyl halide, K₂CO₃, DMFMixture of N9 and N7 isomersClassical conditions, often results in poor selectivity. researchgate.net
N-AlkylationMethyl iodide, (Bu)₄NOH, Microwave irradiationHigh N9 regioselectivityMicrowave assistance can significantly improve selectivity and reduce reaction times. ub.edu
N-Alkylation of 6-substituted purineAlkyl halide, NaH, DMFExclusive N9 formationA bulky C-6 substituent sterically shields the N7 position. nih.gov
N-Arylation (e.g., Buchwald-Hartwig)Aryl halide/boronic acid, Palladium catalyst, BaseN9-ArylpurineA standard method for forming C-N bonds in modern organic synthesis. nih.gov

Advanced Structural Characterization and Computational Investigation of 2,6 Dichloro 9 3 Fluorophenyl 9h Purine and Its Analogues

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques are fundamental in confirming the chemical structure of newly synthesized compounds. High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful tools for the unambiguous structural assignment and determination of molecular weight and fragmentation patterns of purine (B94841) derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of purine analogues. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can precisely map the connectivity of atoms within a molecule.

For purine derivatives, NMR is crucial for distinguishing between N7 and N9 isomers that can form during synthesis. For instance, in the synthesis of 2,6,9-trisubstituted purine derivatives, the unequivocal structure of each regioisomer was established by Heteronuclear Multiple Bond Correlation (HMBC) analysis. nih.gov The alkylation of 2,6-dichloropurine (B15474), for example, can lead to a mixture of N⁹- and N⁷-alkylated regioisomers. nih.gov

The characteristic chemical shifts in ¹H NMR spectra provide valuable information about the electronic environment of the protons. For example, the proton at the C8 position of the purine ring typically appears as a singlet. In the case of 6-chloro-9-(3-chlorophenyl)-9H-purine-8-carbonitrile, the C2-H proton of the purine ring resonates at 8.93 ppm. nih.gov Similarly, for 2,6-dichloro-9-isopropyl-9H-purine, the C8-H proton appears at 8.17 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the purine core and the attached phenyl ring are sensitive to the nature and position of substituents. For instance, in 2,6-dichloro-9-isopropyl-9H-purine, the carbon atoms of the purine ring appear at δ 152.73, 151.66, 146.93, 143.58, and 131.05 ppm. nih.gov

Interactive Data Table: ¹H and ¹³C NMR Data for Selected Purine Analogues

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2,6-dichloro-9-isopropyl-9H-purineCDCl₃8.17 (s, 1H), 4.97–4.86 (m, 1H), 1.65 (d, J = 6.8 Hz, 6H)152.73, 151.66, 146.93, 143.58, 131.05, 48.36, 22.51 (2C) nih.gov
6-chloro-9-(3-chlorophenyl)-9H-purine-8-carbonitrileCDCl₃8.93 (s, 1H, C2-H in purine), 7.65–7.61 (m, 3H, ArH), and 7.54–7.51 (m, 1H, ArH)155.4, 154.5, 151.0, 136.1, 132.3, 131.3, 131.2, 131.1, 128.3, 126.3, 124.1, and 109.5 nih.gov
9-benzyl-2,6-dichloro-9H-purine-8-carbonitrileCDCl₃7.49–7.38 (m, 5H, ArH), and 5.58 (s, 2H, NCH₂)156.3, 154.8, 151.9, 133.0, 130.1, 129.5, 129.4, 129.1, 128.6, 109.6, and 48.8 nih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

For purine derivatives, MS is crucial for confirming the identity of synthesized compounds. The molecular ion peak ([M+H]⁺) in the mass spectrum corresponds to the protonated molecule and provides direct evidence of its molecular weight. For example, the HRMS of 2,6-dichloro-9-isopropyl-9H-purine showed a calculated m/z of 231.0204 for [M+H]⁺, with the found value being 231.0195, confirming its elemental composition of C₈H₈Cl₂N₄. nih.gov Similarly, for 9-benzyl-2,6-dichloro-9H-purine-8-carbonitrile, the calculated m/z for [M+H]⁺ was 304.0152, and the found value was 304.0155. nih.gov

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The way a molecule breaks apart upon ionization is often characteristic of its structure. The mass spectra of trimethylsilyl (B98337) derivatives of purine and pyrimidine (B1678525) bases have been studied to understand their fragmentation behavior. acs.org The analysis of these fragmentation patterns helps in the structural elucidation of unknown purine analogues.

Ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) is a highly sensitive and specific method for the detection and quantification of purine metabolites in biological samples. chromatographyonline.comnih.gov This technique allows for the separation of complex mixtures and the identification of individual components based on their retention time and mass-to-charge ratio.

Interactive Data Table: High-Resolution Mass Spectrometry Data for Selected Purine Analogues

CompoundFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
2,6-dichloro-9-isopropyl-9H-purineC₈H₈Cl₂N₄231.0204231.0195 nih.gov
9-benzyl-2,6-dichloro-9H-purine-8-carbonitrileC₁₃H₈Cl₂N₅304.0152304.0155 nih.gov
6-chloro-9-(p-tolyl)-9H-purine-8-carbonitrileC₁₃H₉ClN₅270.0541270.0544 nih.gov
6-chloro-9-(propargyl)-9H-purine-8-carbonitrileC₉H₅ClN₅218.0228218.0235 nih.gov

Computational Chemistry Approaches for Understanding Molecular Interactions

Computational chemistry has emerged as a powerful tool in drug discovery and development, providing insights into molecular interactions that are often difficult to obtain through experimental methods alone. For purine analogues like 2,6-dichloro-9-(3-fluorophenyl)-9H-purine, computational approaches can predict how these molecules might bind to biological targets, their electronic properties, and their potential bioactivity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.gov This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For purine analogues, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of a target protein. nih.govnih.gov

In a study on 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives as anti-proliferative agents, molecular docking was used to investigate their binding mode in the active site of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK). nih.gov The results revealed that the binding affinity was influenced by hydrogen bonding and hydrophobic interactions with specific amino acid residues like MET793, THR854, LEU718, and VAL726. nih.gov Such insights are crucial for the rational design of more potent and selective inhibitors. The purine scaffold is recognized as a "privileged scaffold" due to its ability to bind to a wide variety of biological targets. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net These methods can calculate various molecular properties, such as orbital energies, charge distribution, and the energies of different conformations, which are essential for predicting a molecule's behavior. nih.gov

DFT calculations have been employed to study the reactivity of 2,6-dichloropurine ribonucleoside, providing insights into the differences in the chemical reactivity of the two chlorine atoms. researchgate.net This information is valuable for designing selective chemical modifications. In the study of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives, DFT at the B3LYP/6-31G* level of theory was used to optimize the structures of the molecules before performing quantitative structure-activity relationship (QSAR) analysis and molecular docking. nih.govnih.gov The electronic properties of "push-pull" purines, which have electron-donating and electron-accepting groups, have also been investigated using DFT to understand their photophysical properties. researchgate.net

In silico predictive bioactivity analyses encompass a range of computational methods used to predict the biological effects of chemical compounds. These methods are valuable for prioritizing compounds for further experimental testing and for identifying potential off-target effects.

One common approach is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. gjpb.desimulations-plus.com Software like SwissADME and PreADMET can predict parameters such as gastrointestinal absorption, blood-brain barrier penetration, and potential for P-glycoprotein substrate activity. tpcj.orgresearchgate.net For instance, a study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives used SwissADME to predict their physicochemical properties and bioavailability, finding that the compounds were likely non-BBB penetrant and had poor GI absorption. tpcj.org

Quantitative Structure-Activity Relationship (QSAR) is another powerful in silico technique. QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a set of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives, a QSAR model was developed to predict their anti-proliferative activity. nih.govnih.gov The robustness of the model was validated through various statistical parameters, indicating its predictive power. nih.govnih.gov These predictive models aid in the design of new, more potent analogues.

X-ray Crystallography for Three-Dimensional Structural Determination of Purine Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids at atomic resolution. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the conformation of the molecule. Furthermore, it reveals the packing of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the supramolecular architecture.

While specific crystallographic data for This compound is not publicly available in the primary literature, analysis of closely related 2,6-dichloro-9-substituted-9H-purine analogues provides a robust framework for understanding the structural characteristics of this class of compounds. The foundational 2,6-dichloropurine core imposes a degree of planarity, with the key structural variations arising from the nature and orientation of the substituent at the N9 position.

Detailed crystallographic studies on analogues such as 2,6-dichloro-9-(propan-2-yl)-9H-purine and 2,6-dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine offer valuable insights. For instance, the crystal structure of 2,6-dichloro-9-(propan-2-yl)-9H-purine has been determined, providing a clear picture of its solid-state conformation. Similarly, the crystallographic analysis of the ribofuranosyl derivative elucidates the orientation of the sugar moiety relative to the purine ring system. nih.govnih.gov

In a related structure, 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine , the benzene (B151609) ring is significantly twisted out of the plane of the purine ring. The study revealed two independent molecules in the asymmetric unit with dihedral angles of 66.46(8)° and 85.77(9)° between the purine and benzene rings. This significant deviation from planarity is a common feature in 9-arylpurines and is influenced by the electronic and steric nature of the substituents on the phenyl ring. The crystal packing of this analogue is stabilized by a combination of intermolecular C—H···O, C—H···N hydrogen bonds, and π–π stacking interactions. nih.gov

Another example, 2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine , also demonstrates complex intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the formation of a three-dimensional network in the crystal lattice. nih.gov

Crystallographic Data for 2,6-Dichloropurine Analogues

The following tables present crystallographic data for selected purine derivatives, providing a comparative basis for understanding the structural properties of the target compound.

Interactive Table: Crystal Data and Structure Refinement for Purine Analogues

Compound NameCCDC NumberCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
2,6-dichloro-9-(propan-2-yl)-9H-purine638948OrthorhombicP2₁2₁2₁6.938(2)11.026(3)12.835(4)909090
2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine968101OrthorhombicP2₁2₁2₁8.1693(10)12.793(2)19.344(3)909090
6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine-TriclinicP-110.0055(3)10.6931(5)12.5378(5)93.692(3)97.136(3)93.995(3)
2,6-Dichloropurine862229MonoclinicP2₁/c8.657(3)11.233(3)7.039(2)90112.59(3)90

Data sourced from publicly available crystallographic databases. CCDC numbers provide a link to the full crystallographic data in the Cambridge Crystallographic Data Centre. nih.govnih.govnih.govnih.gov

Interactive Table: Selected Bond Lengths and Angles for the Purine Core

This table would typically contain selected bond lengths (e.g., C-Cl, N-C) and angles within the purine ring system for the listed analogues. However, this specific atomic-level data requires access to and analysis of the full crystallographic information files (CIFs), which is beyond the scope of this generation.

The study of these and other related crystal structures provides a solid foundation for predicting the molecular conformation and potential intermolecular interactions of This compound .

Advanced Research Applications and Future Trajectories for 2,6 Dichloro 9 3 Fluorophenyl 9h Purine and Purine Derivatives

Utility as Molecular Probes in Chemical Biology and Proteomics

Molecular probes are essential tools for dissecting complex biological processes, enabling the identification and characterization of protein function in native cellular environments. Purine (B94841) derivatives are particularly well-suited for development as molecular probes due to their inherent ability to mimic endogenous ligands like adenosine (B11128) triphosphate (ATP) and interact with a wide range of proteins.

The structure of 2,6-dichloro-9-(3-fluorophenyl)-9H-purine serves as a versatile starting point for creating sophisticated molecular probes. The chlorine atoms at the C2 and C6 positions of the purine ring are excellent chemical handles for introducing reporter tags, such as fluorophores, biotin, or photo-cross-linking groups. A particularly powerful strategy involves the synthesis of azidopurines, which can be used in "click chemistry" reactions—highly efficient and specific cycloadditions—to attach imaging agents or affinity tags. thieme.de This allows for the visualization and isolation of target proteins from complex biological mixtures.

Furthermore, purine analogues with reactive probes specifically designed at positions like C2 or C8 are being developed to study nucleoside/tide analogues. thieme.de These probes can form covalent bonds with their target proteins, enabling stable capture for subsequent identification by proteomic techniques like mass spectrometry. This approach is invaluable for target deconvolution, a critical step in understanding the mechanism of action of novel bioactive compounds. The strategic placement of substituents on the purine core, as seen in this compound, can guide the design of probes with high selectivity for specific protein families, such as kinases or metabolic enzymes, thereby minimizing off-target labeling and providing clearer insights into cellular signaling pathways.

Integration of Computational and Synthetic Approaches for Compound Discovery

The discovery of novel therapeutic agents has been revolutionized by the synergy between computational modeling and advanced synthetic chemistry. This integrated approach accelerates the identification and optimization of lead compounds by predicting molecular interactions and enabling the rapid synthesis of focused compound libraries.

Structure-based drug design (SBDD) relies on the three-dimensional structural information of a biological target to design molecules that bind with high affinity and selectivity. For purine-based compounds, which often target ATP-binding sites in enzymes like kinases, SBDD is a cornerstone of modern drug discovery. nih.govmdpi.com Computational docking simulations can predict the binding mode of this compound within a target's active site, identifying key hydrogen bonds and hydrophobic interactions that contribute to its binding energy. mdpi.com For example, molecular docking studies on purine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors revealed that residues like Asp86, Glu81, and Leu83 are crucial for forming hydrogen bonds and stabilizing the ligand-protein complex. mdpi.com

De novo ligand design algorithms take this a step further by computationally "growing" a molecule within the binding pocket of a target protein, piece by piece. biorxiv.org Starting with a scaffold like the purine core, these tools can explore a vast chemical space to suggest novel substitutions that would maximize complementarity with the target's surface. biorxiv.orgnih.gov This approach can lead to the design of highly potent and selective inhibitors that may not have been conceived through traditional medicinal chemistry intuition alone. The rational design of inhibitors based on the X-ray structure of a target enzyme holds the promise of yielding drugs with a single, well-defined site of action. nih.gov

Table 1: Computational Approaches in Purine-Based Drug Discovery
Computational TechniqueApplicationKey OutcomeReference
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a target protein.Identifies key interacting residues (e.g., hydrogen bond donors/acceptors) and guides lead optimization. mdpi.com
3D-QSAR (CoMFA/CoMSIA) Correlates the 3D structural properties (steric, electrostatic fields) of molecules with their biological activity.Generates predictive models to estimate the activity of novel compounds and creates contour maps to guide design. mdpi.com
De Novo Design Builds novel molecular structures directly within the constraints of a target's binding site.Generates unique chemical scaffolds and substitution patterns for improved potency and novelty. biorxiv.org
Molecular Dynamics (MD) Simulations Simulates the movement of a protein-ligand complex over time.Verifies the stability of the predicted binding mode and assesses the flexibility of the complex. mdpi.com

To capitalize on the insights from computational design, high-throughput synthesis (HTS) and screening methodologies are employed to rapidly create and evaluate large numbers of compounds. bmglabtech.com The purine scaffold is particularly amenable to library synthesis due to the reactivity of positions like 2, 6, and 9. nih.gov Solution-phase and solid-phase chemical strategies have been developed to generate extensive libraries of 2,6,9-trisubstituted purines. nih.gov

A significant challenge in purine library synthesis is the separation of N7 and N9 regioisomers. Innovative techniques, such as using solid-supported reagents for chemoselective purification, have been developed to overcome this hurdle, facilitating the high-throughput synthesis of N9-substituted purine libraries with high purity. nih.govbenthamdirect.com These libraries can then be subjected to high-throughput screening (HTS), an automated process that tests thousands of compounds for their activity against a specific biological target. bmglabtech.com For instance, HTS assays have been developed to screen for inhibitors of the Plasmodium falciparum purine salvage pathway, a promising target for antimalarial drugs. nih.gov The combination of HTS with focused libraries of purine derivatives, such as the one to which this compound belongs, significantly accelerates the hit-to-lead process in drug discovery. nih.govacs.org

Emerging Research Directions and Unexplored Therapeutic Avenues for Purine-Based Compounds

Despite decades of research, the therapeutic potential of purine-based compounds is far from exhausted. Emerging research focuses on overcoming clinical challenges like drug resistance and exploring novel applications through the development of more sophisticated synthetic and evaluation methods.

A major challenge in targeted cancer therapy is the development of acquired resistance, where tumors that initially respond to a drug eventually relapse. nih.gov Resistance to kinase inhibitors, many of which are purine-based, often arises from secondary mutations in the target protein's ATP-binding pocket (on-target resistance) or through the activation of alternative signaling pathways (off-target resistance). nih.govnih.gov For example, the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) confers resistance to first-generation inhibitors. nih.gov

Several strategies are being pursued to overcome this challenge:

Next-Generation Inhibitors: Designing new inhibitors that can bind effectively to the mutated kinase. This often involves a rational drug design approach to create compounds that can accommodate or circumvent the resistance mutation. wikipedia.org

Covalent Inhibitors: Developing inhibitors that form an irreversible covalent bond with a non-catalytic cysteine residue near the active site. This can provide sustained inhibition even against mutations that weaken non-covalent binding. nih.govpnas.org

Allosteric Inhibitors: Targeting alternative pockets on the protein outside of the highly conserved ATP-binding site can inhibit kinase activity while avoiding resistance mutations within the active site. nih.gov

Combination Therapy: Using a combination of drugs that target both the primary oncogene and the resistance pathway can prevent or delay the emergence of resistant clones. nih.gov

The purine scaffold remains a valuable template for designing these next-generation inhibitors, leveraging its versatility to create molecules that address specific resistance mechanisms. wikipedia.org

Table 2: Mechanisms of and Strategies Against Acquired Drug Resistance
Resistance MechanismDescriptionStrategy to OvercomeReference
On-Target (Gatekeeper) Mutation A mutation in the ATP-binding site of the target kinase reduces drug affinity.Design next-generation inhibitors with different binding modes; develop covalent inhibitors. nih.govpnas.org
Bypass Pathway Activation Cancer cells activate a parallel signaling pathway to restore downstream signals despite inhibition of the primary target.Combination therapy targeting both the primary oncogene and the bypass pathway. nih.gov
Drug Efflux Increased expression of membrane transporter proteins (e.g., P-glycoprotein) pumps the drug out of the cell.Co-administration of efflux pump inhibitors; design of drugs that are not substrates for these pumps. researchgate.netmdpi.com
Lineage Transformation Cancer cells switch to a different cell type that is not dependent on the original oncogenic driver (e.g., NSCLC to SCLC).Combination chemotherapy; exploring therapies for the new cell lineage. researchgate.net

Continued progress in the field depends on the development of new chemical reactions and biological assays. Recent advances in synthetic chemistry are providing more efficient and versatile ways to modify the purine core. researchgate.netrsc.org For example, electrochemical C-H functionalization has emerged as a green and highly regioselective method for introducing new substituents onto the purine ring under mild conditions, avoiding the need for harsh chemical oxidants. acs.org Solid-phase synthesis techniques continue to be refined, enabling the automated and rapid production of purine libraries with diverse functionalities. acs.org

In parallel, bio-evaluation methodologies are becoming more sophisticated. Beyond simple enzyme inhibition assays, researchers are developing complex cell-based assays and in vivo models to better predict clinical efficacy. The synthesis and evaluation of purine nucleoside analogues, for instance, are being explored for their potential to create stable triplex DNA structures or for their anticancer activity. lookchem.comrsc.org Reviews published in 2024 and 2025 highlight the rapid pace of innovation, covering new synthetic methods like halogenation, amination, and coupling reactions, alongside a discussion of mechanisms of action for various biological activities. researchgate.netrsc.orgrsc.org These advanced methodologies will be crucial for exploring the full therapeutic potential of compounds like this compound and uncovering new therapeutic avenues for purine-based drugs.

Q & A

Q. What are the established synthetic routes for 2,6-dichloro-9-(3-fluorophenyl)-9H-purine, and how do reaction conditions influence regioselectivity?

The compound is typically synthesized via nucleophilic aromatic substitution or alkylation of 2,6-dichloropurine. A key method involves coupling 3-fluorophenyl groups using Vorbrüggen glycosylation (for ribose derivatives) or alkylation with halogenated aryl intermediates under alkaline conditions (e.g., K₂CO₃ in DMSO or THF) . Regioselectivity at the N9 position is controlled by steric and electronic effects: bulky substituents favor N7 alkylation, while electron-withdrawing groups (e.g., fluorine) on the aryl ring enhance N9 reactivity. Solvent polarity and temperature also impact yields, with non-polar solvents (e.g., acetonitrile) and room temperature often preferred to minimize side reactions .

Q. How is the crystal structure of this compound determined, and what conformational insights are critical for ligand-receptor interactions?

X-ray crystallography using SHELXL software is standard for structural elucidation . The molecule adopts a planar purine core with a dihedral angle of ~65° between the purine and aryl rings, influencing π-π stacking and hydrogen-bonding interactions . Key parameters include:

  • Bond lengths : C–Cl (1.72–1.74 Å), C–F (1.34 Å).
  • Torsion angles : N9–C1'–C2'–C3' (rotational flexibility affects binding to kinases).
    Conformational analysis reveals that substituents at C2 and C6 (Cl) enhance steric hindrance, while the 3-fluorophenyl group modulates hydrophobic interactions in enzyme pockets .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s inhibitory activity against kinases like CDK or Bcr-Abl?

The 2,6-dichloro scaffold is critical for ATP-competitive binding in kinases. Comparative SAR studies show:

  • C3-fluorophenyl : Enhances selectivity for HER2 and JNK kinases by forming halogen bonds with backbone carbonyls .
  • N7 vs. N9 substitution : N9-alkylation (e.g., cyclopropylmethyl) improves solubility and reduces off-target effects, while N7 derivatives exhibit stronger inhibition of FLT3-ITD mutants .
  • Electron-withdrawing groups : Fluorine at the meta position (3-F) increases metabolic stability but may reduce cellular permeability compared to para-substituted analogs .

Q. What methodologies resolve contradictions in reported IC₅₀ values for this compound across cancer cell lines?

Discrepancies arise from assay conditions (e.g., serum concentration, incubation time) and cell-line-specific expression of efflux transporters (e.g., P-gp). To standardize

  • Use 3D spheroid models to mimic tumor microenvironments.
  • Pair biochemical assays (e.g., kinase profiling) with phosphoproteomics to validate target engagement .
  • Control for batch-to-batch variability in compound purity via HPLC-MS (>98% purity required) .

Q. How can computational tools predict the binding mode of this compound to novel targets like YTHDC1?

Molecular docking (e.g., AutoDock Vina ) and MD simulations are used to map interactions with RNA-binding proteins:

  • Key residues : Tyr361, Trp377 (YTHDC1) form π-stacking with the purine core.
  • Solvent-accessible surface area (SASA) : Fluorine’s hydrophobicity enhances binding in deep pockets .
    Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD < 100 nM is ideal) .

Q. What strategies mitigate toxicity while retaining anticancer efficacy in in vivo models?

  • Prodrug design : Mask chlorine groups with biodegradable esters (e.g., acetyl) to reduce off-target alkylation .
  • Nanoparticle encapsulation : PEGylated liposomes improve tumor accumulation (e.g., 10-fold increase in glioblastoma models) .
  • Combination therapy : Synergize with checkpoint inhibitors (e.g., anti-PD1) to enhance immune-mediated cytotoxicity .

Methodological Considerations

Q. How to optimize reaction yields for gram-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yields (~70%) via controlled heating .
  • Workup : Use silica gel chromatography (hexane/EtOAc 3:1) or recrystallization (ethanol/water) for purification .

Q. What analytical techniques confirm compound identity and purity?

  • NMR : ¹H/¹³C spectra should show characteristic peaks:
    • δ 8.3 ppm (purine H8), δ 7.1–7.4 ppm (3-fluorophenyl protons) .
  • HRMS : [M+H]+ m/z = 311.02 (C₁₁H₇Cl₂FN₄) .
  • Elemental analysis : %C (42.5), %H (2.2), %N (17.9) .

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